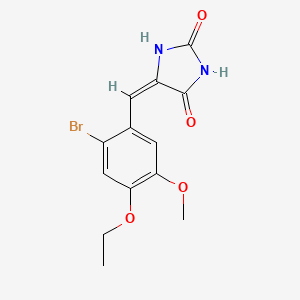![molecular formula C18H21N3O2 B5510371 3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)
3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves cyclocondensation reactions, as seen in the synthesis of novel pyrazole derivatives where cyclocondensation of carbohydrazones with thioglycolic acid in DMF is utilized (Idrees, Siddiqui, & Kola, 2019). Another example includes the synthesis of pyrazole derivatives via the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement (Ledenyova et al., 2018).
Molecular Structure Analysis
The molecular structure of similar pyrazole derivatives reveals intricate details through X-ray crystallography, showing hydrogen bonding and supramolecular assembly contributing to the stability and reactivity of such molecules (Kumara et al., 2018). These analyses provide insights into the 3D arrangement and potential interaction sites within the molecule.
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including cyclocondensation and rearrangement, as foundational steps in their synthesis. The chemical reactivity is further highlighted by the interaction of the pyrazole ring with various substituents leading to diverse chemical properties and biological activities (Beck & Lynch, 1987).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their stability and applicability in different environments. These properties are determined by the molecular structure and functional groups present, affecting the compound's overall utility and handling (Wu et al., 2005).
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has explored the synthesis and characterization of various benzofuran derivatives. For example, Keshk (2004) discussed the synthesis of benzofuranyl-pyran-2-ones, pyridazines, and pyridones from furochromones like visnagin and khellin, which are structurally related to the compound (Keshk, 2004).
Mechanistic Studies in Organic Chemistry
- Ledenyova et al. (2018) investigated the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into ANRORC rearrangement, which is relevant for understanding the chemical behavior of related pyrazole derivatives (Ledenyova et al., 2018).
Antimicrobial Applications
- A study by Idrees et al. (2020) synthesized and evaluated the antimicrobial activity of benzofuran-pyrazole derivatives, showcasing their potential as antibacterial agents (Idrees et al., 2020).
Cytotoxic Activity
- Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the compound , demonstrated potent cytotoxicity, indicating potential applications in cancer therapy (Deady et al., 2003).
Antibacterial and Antifungal Properties
- Hassan (2013) synthesized pyrazoline and pyrazole derivatives, including benzofuran derivatives, and assessed their antibacterial and antifungal activities, suggesting their potential use in addressing microbial infections (Hassan, 2013).
Propriétés
IUPAC Name |
3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-10-5-6-16-15(7-10)13(4)17(23-16)18(22)19-11(2)8-14-9-12(3)20-21-14/h5-7,9,11H,8H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPAYKLUBYHCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC(C)CC3=NNC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)